Cas no 28095-56-9 (2-Amino-3-(naphthalen-1-yl)propanoic acid)

2-Amino-3-(naphthalen-1-yl)propanoic acid is a synthetic non-proteinogenic amino acid featuring a naphthalene moiety attached to the β-carbon of the alanine backbone. This structural motif imparts unique physicochemical properties, making it valuable in peptide modification and medicinal chemistry research. The aromatic naphthalene group enhances hydrophobicity and π-stacking interactions, which can influence binding affinity and stability in biomolecular systems. The compound serves as a versatile building block for designing enzyme inhibitors, fluorescent probes, or peptidomimetics. Its chiral center allows for enantioselective synthesis, enabling studies on stereochemical effects in bioactive compounds. The carboxylic acid and amino functionalities provide standard handles for further derivatization via amide coupling or other conjugation strategies.
2-Amino-3-(naphthalen-1-yl)propanoic acid structure
28095-56-9 structure
Product Name:2-Amino-3-(naphthalen-1-yl)propanoic acid
CAS No:28095-56-9
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD00067507
CID:253029
PubChem ID:99505
Update Time:2025-08-05

2-Amino-3-(naphthalen-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(naphthalen-1-yl)propanoic acid
    • 3-(1-Naphthyl)-DL-alanine
    • DL -3-(1-NAPHTHYL)ALANINE
    • H-DL-1-Nal-OH
    • (RS)-1-Naphthylalanine
    • 1-naphthalanine
    • 2-amino-3-(1-naphthyl)propanoic acid
    • 3-(1'-naphthyl)-alanine
    • 3-(1-naphthyl)alanine
    • D,L-1-naphthylalanine
    • DL-2-AMINO-3-(1-NAPHTHYL)PROPANOIC ACID
    • H-DL-3-ALA(1-NAPHTHYL)-OH
    • H-DL-ALA(1-NAPH)-OH
    • H-DL-NAL(1)-OH
    • alpha-Amino-1-naphthalenepropanoic acid
    • DL-alpha-amino-1-naphthalenepropionic acid
    • 1-Naphthalenealanine
    • DL-3-(1-NAPHTHYL)ALANINE
    • 2-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID
    • 1-Naphthylalanine
    • naphtylalanine
    • D,L-beta-(1-Naphthyl)alanine
    • AK162684
    • (2S)-2-amino-3-naphthalen-1-ylpropanoic acid
    • 3-naphthalen-1-ylalanine
    • H-1-D-Nal-OH
    • z-3-(1-naphthyl)-dl-alanine
    • H11388
    • 28095-56-9
    • NSC-230425
    • FT-0613506
    • 7758-42-1
    • 1-Naphthalenepropanoic acid, alpha-amino-
    • A839391
    • HY-W039763
    • DL-3-ALA(1-NAPHTHYL)-OH
    • CS-0097849
    • FT-0613505
    • SCHEMBL93516
    • NSC 230425
    • NSC230425
    • PB48167
    • AB02729
    • 2-amino-3-naphthalen-1-ylpropanoic acid
    • 1-Naphthalenepropanoicacid,a-amino-
    • FT-0724669
    • MFCD00038544
    • DTXSID20874407
    • EN300-125912
    • CHEMBL3272606
    • PD037935
    • FT-0706450
    • AKOS000167534
    • BP-10446
    • MFCD00067507
    • OFYAYGJCPXRNBL-UHFFFAOYSA-N
    • 1-Methyl-4-(4-trans-vinyl-[1,1-bicyclohexyl]-4-trans-yl)-benzol
    • (2S)-2-Amino-3-(1-naphthyl)propanoic acid
    • AS-58153
    • AKOS016843246
    • SY065301
    • DA-20087
    • 68798-79-8
    • DB-314411
    • (S)-(-)-2-Amino-3-(1-naphthyl)propanoic acid
    • MDL: MFCD00067507
    • Inchi: 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
    • InChI Key: OFYAYGJCPXRNBL-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC=C2C=CC=CC=12)N)=O

Computed Properties

  • Exact Mass: 215.094628657g/mol
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.254
  • Melting Point: 239 ºC
  • Boiling Point: 412.3±33.0 °C at 760 mmHg
  • Flash Point: 203.2±25.4 °C
  • Refractive Index: 1.66
  • PSA: 63.32000
  • LogP: 2.49450
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Amino-3-(naphthalen-1-yl)propanoic acid Security Information

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Additional information on 2-Amino-3-(naphthalen-1-yl)propanoic acid

Introduction to 2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS No. 28095-56-9)

2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS No. 28095-56-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its amino and carboxylic acid functional groups, as well as a naphthalene substituent, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural motif of 2-amino-3-(naphthalen-1-yl)propanoic acid combines the versatility of an amino acid derivative with the aromatic stability provided by the naphthalene ring, offering a promising scaffold for drug design.

The naphthalen-1-yl moiety in 2-amino-3-(naphthalen-1-yl)propanoic acid plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives synthesized from this compound. Recent studies have highlighted the potential of naphthalene-based scaffolds in enhancing binding affinity and selectivity in drug-target interactions. For instance, modifications of the naphthalenyl group have been explored to improve solubility and metabolic stability, which are critical factors in drug development. The presence of both an amino group and a carboxylic acid group in 2-amino-3-(naphthalen-1-yl)propanoic acid also allows for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological activities.

In the realm of medicinal chemistry, 2-amino-3-(naphthalen-1-yl)propanoic acid has been utilized as a building block for the synthesis of protease inhibitors, which are essential in treating various inflammatory and infectious diseases. The aromatic ring system of naphthalen-1-yl provides a hydrophobic interaction surface that can be optimized for binding to specific enzyme active sites. Additionally, the amino group can be incorporated into peptidomimetic structures, enhancing the potency and selectivity of protease inhibitors. These attributes have made 2-amino-3-(naphthalen-1-yl)propanoic acid a subject of extensive research in academic and industrial laboratories.

Recent advancements in computational chemistry have further elucidated the structural features that contribute to the bioactivity of derivatives derived from 2-amino-3-(naphthalen-1-yl)propanoic acid. Molecular docking studies have identified key interactions between the naphthalen-1-yl moiety and target proteins, providing insights into how structural modifications can enhance drug efficacy. These computational approaches have accelerated the discovery process by predicting binding affinities and optimizing lead compounds before experimental synthesis. The integration of machine learning algorithms has also enabled the rapid screening of virtual libraries containing derivatives of 2-amino-3-(naphthalen-1-yl)propanoic acid, streamlining the identification of promising candidates for further development.

The synthesis of 2-amino-3-(naphthalen-1-yloxy)propanoic acid derivatives has been refined through multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have improved yield and purity, making it more feasible to produce complex derivatives on a larger scale. For example, catalytic asymmetric hydrogenation has been employed to introduce chirality into these compounds, which is critical for achieving enantiopure drugs with enhanced therapeutic profiles. Such synthetic advancements underscore the growing importance of 2-amino--(naphthalen--1--yI)propanoic acid as a versatile intermediate in modern drug discovery.

The pharmacological potential of derivatives derived from 2-amino--(naphthalen--I--yI)-propanoic acid has been explored across multiple therapeutic areas. In oncology, for instance, researchers have synthesized analogs that exhibit inhibitory effects on kinases involved in cancer cell proliferation. The rigid structure provided by the naphthalen--I--yI ring allows for precise tuning of binding interactions with these targets, leading to highly selective inhibitors with reduced off-target effects. Similarly, in neurology, derivatives have shown promise as modulators of neurotransmitter receptors, offering potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, 2-amino--(naphtalen-I-yI)-propa noic aci d (CAS No. 28095 -56 -9) represents a significant asset in pharmaceutical research due to its unique structural features and functional versatility. The ongoing exploration into its derivatives continues to yield novel therapeutic agents with broad applicability across various medical conditions. As computational tools and synthetic methodologies evolve, 2 -amino -3 - (naphtalen-I-yI)-propa noic aci d is poised to remain at forefront o f medicinal chemistry innovation . p>

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